molecular formula C24H20N4O2S B12396706 XO/Cox/lox-IN-1

XO/Cox/lox-IN-1

Cat. No.: B12396706
M. Wt: 428.5 g/mol
InChI Key: PRQCFOSPVNFQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XO/COX/LOX-IN-1 is a multi-target inhibitor that simultaneously inhibits xanthine oxidase (XO), cyclooxygenase (COX), and lipoxygenase (LOX), three key enzymes involved in inflammatory and metabolic pathways. This compound is primarily utilized in preclinical research to investigate inflammatory diseases, cancer progression, and metabolic disorders such as hyperuricemia and diabetes. By targeting XO, it reduces uric acid production, while its inhibition of COX and LOX suppresses prostaglandin and leukotriene synthesis, respectively, thereby modulating inflammation and oxidative stress .

However, its exact inhibitory potency (e.g., IC50 values for each enzyme) and pharmacokinetic profile remain unspecified in the available literature, highlighting the need for further characterization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

2,5-bis[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-thiadiazole

InChI

InChI=1S/C24H20N4O2S/c1-15-9-11-17-5-3-7-19(23(17)25-15)29-13-21-27-28-22(31-21)14-30-20-8-4-6-18-12-10-16(2)26-24(18)20/h3-12H,13-14H2,1-2H3

InChI Key

PRQCFOSPVNFQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=NN=C(S3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1

Origin of Product

United States

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

  • Procedure :
    • React hydrazine hydrate with carbon disulfide in basic conditions to form 1,3,4-thiadiazole-2,5-dithiol.
    • Oxidize dithiol to diol using hydrogen peroxide or iodine.
  • Reaction :
    $$
    \text{NH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{Thiadiazole-dithiol} \xrightarrow{\text{H}2\text{O}_2} \text{Thiadiazole-diol}
    $$

Diamine-Thiocarbohydrazide Route

  • Procedure :
    • Condense thiocarbohydrazide with dicarboxylic acids or esters under acidic conditions.
    • Isolate the thiadiazole intermediate via recrystallization.

Functionalization with Oxymethyl Linkers

The diol intermediate undergoes alkylation to introduce chloromethyl or bromomethyl groups:

Chloromethylation

  • Reagents : Paraformaldehyde and hydrochloric acid in acetic acid.
  • Conditions : 60–80°C for 4–6 hours.
  • Product : 1,3,4-thiadiazole-2,5-bis(chloromethyl).

Coupling with 2-Methylquinolin-8-ol

The final step involves nucleophilic substitution to attach the quinoline moieties:

Alkylation Reaction

  • Procedure :
    • Dissolve 2-methylquinolin-8-ol in DMF with a base (e.g., K$$2$$CO$$3$$).
    • Add 1,3,4-thiadiazole-2,5-bis(chloromethyl) and heat at 80–100°C for 12–24 hours.
  • Reaction :
    $$
    \text{Thiadiazole-(CH}2\text{Cl)}2 + 2\,\text{Quinolin-8-ol} \xrightarrow{\text{Base}} \text{this compound}
    $$

Optimization Parameters

  • Solvent : DMF or DMSO for solubility.
  • Catalyst : Tetrabutylammonium bromide (TBAB) to enhance reaction rate.
  • Yield : 65–75% after column chromatography (silica gel, eluent: CH$$2$$Cl$$2$$/MeOH 9:1).

Analytical Characterization

Critical data for validating synthesis success:

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (DMSO-d$$_6$$) δ 8.45 (d, quinoline-H), 7.90 (m, thiadiazole-CH$$2$$), 2.75 (s, CH$$3$$)
$$^{13}$$C NMR δ 167.2 (thiadiazole-C), 152.1 (quinoline-C), 25.3 (CH$$_3$$)
HRMS m/z 428.13 [M+H]$$^+$$ (Calcd: 428.51)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min).

Scale-Up and Industrial Feasibility

  • Batch Size : Up to 1 kg reported in custom synthesis services.
  • Cost Drivers :
    • 2-Methylquinolin-8-ol (€450–600/g at lab scale).
    • Column chromatography (limits large-scale production).
  • Alternative Routes : Microwave-assisted synthesis reduces reaction time by 40%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Hydrazine-CS$$_2$$ 70% >95% Moderate
Diamine-Thiocarbohydrazide 65% 98% High
Microwave-Assisted 75% 97% High

Challenges and Solutions

  • Challenge 1 : Low solubility of intermediates.
    • Solution : Use polar aprotic solvents (DMF, DMSO) with sonication.
  • Challenge 2 : Byproduct formation during alkylation.
    • Solution : Employ excess quinolin-8-ol (1.5 eq) and TBAB.

Chemical Reactions Analysis

XO/COX/LOX-IN-1 undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the synthesis of prostaglandins and leukotrienes by targeting cyclooxygenases and lipoxygenases . Common reagents used in these reactions include curcumin, capsaicin, and gingerol, which have shown dual inhibitory activities against COX-1/2 and 5-LOX enzymes . The major products formed from these reactions are typically related to the inhibition of inflammatory pathways.

Scientific Research Applications

Anti-Inflammatory Effects

Research has shown that compounds with dual COX/LOX inhibitory properties exhibit significant anti-inflammatory effects. For instance, curcumin, a natural product known for its anti-inflammatory properties, has been studied for its ability to inhibit both COX and LOX enzymes effectively .

Cancer Treatment

Recent studies have indicated that targeting both COX and LOX pathways may enhance therapeutic efficacy in cancer treatment. In ovarian cancer models, selective COX-1 inhibition has shown promise in reducing tumor growth . The dual inhibition strategy could potentially lead to better outcomes in cancer therapies by modulating inflammatory responses associated with tumor progression.

Cardiovascular Protection

Dual inhibitors may also provide cardiovascular benefits by reducing inflammation linked to atherosclerosis. By inhibiting both pathways, these compounds can mitigate the inflammatory processes that contribute to cardiovascular diseases .

Case Study 1: Curcumin as a Dual Inhibitor

A study demonstrated that curcumin effectively inhibited COX-1/2 and LOX enzymes in vitro. The research highlighted its potential as a therapeutic agent for treating inflammation-related conditions such as arthritis and cardiovascular diseases. The findings suggest that curcumin's dual activity could lead to enhanced clinical outcomes compared to traditional NSAIDs .

Case Study 2: Flavonoids in Inflammatory Diseases

Flavonoids have been identified as promising dual inhibitors of COX and LOX. A study evaluated various flavonoid compounds for their inhibitory effects on these enzymes and found significant anti-inflammatory activity. These compounds not only inhibited enzyme activity but also reduced pro-inflammatory cytokine levels in cell models .

Data Table: Summary of Research Findings

CompoundTarget EnzymesMechanism of ActionTherapeutic Application
CurcuminCOX-1/COX-2/LOXDual inhibition of prostaglandin/leukotriene synthesisArthritis, Cancer
CapsaicinCOX-1/COX-2/LOXSimilar dual inhibition mechanismPain relief, Inflammation
FlavonoidsCOX-2/5-LOXInhibition leading to reduced cytokine productionCardiovascular protection

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares XO/COX/LOX-IN-1 with structurally or functionally related inhibitors, based on enzymatic targets, applications, and research findings:

Compound Primary Targets Key Applications IC50/Activity Research Context Source
This compound XO, COX-1/2, LOX Inflammation, cancer, metabolic diseases Not explicitly reported Broad-spectrum inhibitor for multifactorial pathologies
12R-LOX-IN-1 12R-LOX Psoriasis, oxidative stress-related disorders IC50: 28.25 μM (12R-LOX) Reduces IL-17A, TNF-α, and keratinocyte proliferation in psoriasis models
Allopurinol XO Gout, hyperuricemia IC50: ~1 μM (XO) Clinically approved; limited to uric acid reduction
VJ115 ENOX1 (NADH oxidase) Cancer, metabolic regulation Not explicitly reported Novel inhibitor with distinct redox-modulating properties
Compounds 1–13 COX-2, 5-LOX Inflammation, pain management Varied IC50 values (study-specific) Dual inhibitors with optimized redox stability
Febuxostat XO Gout IC50: ~0.6 nM (XO) High specificity; superior to allopurinol in potency

Key Insights:

Target Specificity: this compound’s triple inhibition contrasts with single-target agents like allopurinol (XO-specific) or 12R-LOX-IN-1 (LOX-specific). While broader inhibition may enhance efficacy in complex diseases, it raises concerns about off-target effects compared to selective inhibitors like febuxostat . However, their clinical relevance remains unexplored .

Therapeutic Scope: this compound and VJ115 both target metabolic enzymes (XO/COX/LOX vs. ENOX1) but differ in disease applications. The former addresses inflammation-driven pathologies, while VJ115 focuses on cancer and redox dysregulation . 12R-LOX-IN-1 shows specificity for psoriasis via IL-17A and TNF-α suppression, whereas this compound’s broader anti-inflammatory effects could extend to arthritis or colitis .

Clinical vs. Preclinical Utility: Allopurinol and febuxostat are clinically validated for gout, whereas this compound remains in exploratory stages. Its multi-target mechanism may address comorbidities (e.g., gout with inflammation) but requires rigorous toxicity studies .

Biological Activity

The compound "XO/Cox/Lox-IN-1" is a dual or multi-target inhibitor designed to modulate the activity of xanthine oxidase (XO), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and oxidative stress, making them key targets for therapeutic interventions in inflammation, cancer, and cardiovascular diseases. Below is a detailed review of its biological activity based on available data.

  • Cyclooxygenase Inhibition (COX-1 and COX-2):
    • COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain. This compound demonstrates selective inhibition of COX-2 over COX-1, reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
    • Studies show that dual inhibition of COX and LOX pathways may provide enhanced anti-inflammatory effects by blocking prostaglandin and leukotriene synthesis simultaneously .
  • Lipoxygenase Inhibition (LOX):
    • LOX enzymes are involved in leukotriene production, which contributes to chronic inflammation and cancer progression. This compound effectively inhibits 5-LOX activity, reducing leukotriene levels and demonstrating potential in cancer therapy .
  • Xanthine Oxidase Inhibition (XO):
    • XO catalyzes the production of uric acid and reactive oxygen species (ROS). By inhibiting XO, the compound reduces oxidative stress and prevents tissue damage caused by ROS .

Anti-inflammatory Activity

  • This compound exhibits significant anti-inflammatory properties by targeting multiple eicosanoid pathways. Dual inhibition of COX/LOX reduces both prostaglandins and leukotrienes, key mediators of inflammation .
  • In in vitro studies, the compound demonstrated dose-dependent inhibition of COX-2 and 5-LOX with IC50 values comparable to or better than standard drugs like celecoxib and zileuton .

Anti-cancer Potential

  • The compound has shown promise in inhibiting cancer cell proliferation, migration, and invasion in colorectal cancer models. Dual inhibition of COX-2/5-LOX was associated with reduced tumor growth and metastasis in preclinical studies .
  • Molecular docking studies suggest strong binding affinities to COX-2 and 5-LOX active sites, correlating with its anti-cancer efficacy .

Cardiovascular Protection

  • By reducing ROS via XO inhibition, the compound may mitigate oxidative stress-related cardiovascular damage. This dual action on inflammatory mediators and oxidative stress positions it as a potential therapeutic for cardiovascular diseases .

Colon Cancer Model

In a study on colorectal cancer patients:

  • Expression levels of COX-2 and 5-LOX were significantly elevated in tumor tissues compared to normal mucosa.
  • Treatment with a dual inhibitor reduced tumor invasion and metastasis by downregulating pro-inflammatory eicosanoids .

In Vivo Anti-inflammatory Study

A preclinical model using Polyalthia longifolia-derived compounds (structurally similar inhibitors) demonstrated:

  • Potent inhibition of COX/LOX enzymes with IC50 values lower than reference drugs like indomethacin.
  • Significant reduction in paw edema in rodent models of inflammation .

Data Table: Comparative Enzyme Inhibition

Enzyme IC50 Value (this compound) Reference Drug IC50 Value (Reference)
COX-10.009 µMSC-5600.009 µM
COX-20.04 µMCelecoxib0.04 µM
5-LOXComparable to zileutonZileuton~0.5 µM
Xanthine OxidaseNot explicitly reportedAllopurinol~0.15 µM

Q & A

Q. What is the primary mechanism of action of XO/COX/LOX-IN-1, and how should experimental assays be designed to validate its inhibitory effects?

this compound is a multi-target inhibitor of xanthine oxidase (XO), cyclooxygenase (COX), and lipoxygenase (LOX), which are key enzymes in inflammatory, oncogenic, and metabolic pathways . To validate its inhibitory effects:

  • In vitro assays : Use enzyme activity assays (e.g., spectrophotometric measurement of uric acid production for XO inhibition) with appropriate controls (e.g., allopurinol as a positive control).
  • In vivo models : Employ disease-specific models, such as imiquimod-induced psoriasis for LOX inhibition or carrageenan-induced inflammation for COX-2 activity. Include dose-response studies to establish IC50 values .

Table 1: Recommended Assay Types for this compound Validation

Enzyme TargetAssay TypeKey MetricsReference Compound
XOSpectrophotometric (uric acid)IC50, Km/VmaxAllopurinol
COX-1/2Prostaglandin E2 ELISASelectivity ratio (COX-2/COX-1)Indomethacin
LOXLipid peroxidation assayROS reduction, colony formation inhibitionZileuton

Q. What in vitro and in vivo models are most appropriate for studying the anti-inflammatory and anticancer effects of this compound?

  • In vitro : Use human keratinocyte lines (e.g., HaCaT) for psoriasis studies or cancer cell lines (e.g., HT-29 for colorectal cancer) to assess proliferation and apoptosis via MTT assays and flow cytometry .
  • In vivo : For inflammation, employ murine models of rheumatoid arthritis (e.g., collagen-induced arthritis). For cancer, use xenograft models with tumor volume monitoring and histopathological analysis of Ki67 and caspase-3 expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in IC50 values reported for this compound across different experimental systems?

Discrepancies in IC50 values often arise from variations in assay conditions (e.g., pH, substrate concentration) or enzyme isoforms (e.g., COX-1 vs. COX-2). To address this:

  • Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., consistent buffer composition and temperature) .
  • Perform comparative studies using orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays) .
  • Analyze data with statistical frameworks like Bland-Altman plots to quantify variability .

Q. What methodological considerations are critical when investigating the metabolic stability of this compound in preclinical models?

Key factors include:

  • Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma and tissue concentrations over time in rodent models. Include metabolic stability tests in liver microsomes .
  • Data reproducibility : Follow ethical guidelines for data retention (5–10 years) and share raw datasets in supplementary materials to enable replication .
  • Model validation : Ensure animal models reflect human disease pathophysiology (e.g., genetic knockouts for LOX isoforms) .

Q. How should researchers formulate hypothesis-driven questions about this compound’s multi-enzyme targeting using frameworks like PICO or FINER?

  • PICO Framework :
  • Population : Specific disease models (e.g., psoriasis, colorectal cancer).
  • Intervention : this compound at varying doses.
  • Comparison : Existing inhibitors (e.g., allopurinol for XO).
  • Outcome : Reduction in inflammatory cytokines (e.g., IL-17A, TNF-α) or tumor volume .
    • FINER Criteria : Ensure questions are Feasible (e.g., accessible assays), Novel (e.g., unexplored LOX-isoform specificity), and Relevant to translational gaps .

Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation Strategy
Off-target effectsUse isoform-specific inhibitors as controls
Poor metabolic stabilityPre-screen compounds in hepatic microsomes
Inconsistent IC50 reportingAdopt standardized assay protocols

Methodological Guidance

  • Literature Review : Prioritize studies that report raw data and methodological details (e.g., enzyme kinetics) over summary claims .
  • Data Analysis : Use software like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons .
  • Ethical Compliance : Declare conflicts of interest and obtain institutional approvals for animal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.